7-(Benzyloxy)indoline
Overview
Description
7-(Benzyloxy)indoline is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused to a pyrrole ring. The benzyloxy group at the 7th position of the indoline structure introduces unique chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method is efficient, requiring low catalyst loadings and mild operating conditions.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)indoline may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of inexpensive reagents and scalable reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)indoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding indole derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Introduction of different functional groups at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as titanium(III) chloride in aqueous solution.
Reduction: Palladium-catalyzed reduction using polymethylhydrosiloxane (PMHS) as a reducing agent.
Substitution: Various electrophilic reagents under mild conditions.
Major Products: The major products formed from these reactions include substituted indolines and indoles, which are valuable intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
7-(Benzyloxy)indoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)indoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the expression of regulatory genes and repress toxin genes in certain bacterial species, thereby reducing their virulence . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Indole: A parent compound with a similar structure but lacking the benzyloxy group.
7-Benzyloxyindole: A closely related compound with similar biological activities.
Indoline Derivatives: Various substituted indolines with different functional groups.
Uniqueness: 7-(Benzyloxy)indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and potential therapeutic benefits .
Properties
IUPAC Name |
7-phenylmethoxy-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDYUMKWGMYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564696 | |
Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191730-78-6 | |
Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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